Cas no 1806917-07-6 (3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid)

3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its distinct functional groups—bromo, chloromethyl, difluoromethyl, and carboxylic acid—enable selective derivatization, facilitating the construction of complex heterocyclic frameworks. The presence of halogen and fluorine substituents enhances reactivity, making it valuable for cross-coupling reactions and further functionalization. The carboxylic acid moiety allows for straightforward conjugation or modification, broadening its applicability in medicinal chemistry. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular architecture. High purity and stability ensure consistent performance in synthetic applications.
3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid structure
1806917-07-6 structure
Product name:3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid
CAS No:1806917-07-6
MF:C8H5BrClF2NO2
MW:300.484607458115
CID:4809233

3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid
    • Inchi: 1S/C8H5BrClF2NO2/c9-4-1-3(2-10)5(7(11)12)13-6(4)8(14)15/h1,7H,2H2,(H,14,15)
    • InChI Key: LEDDXNNGVFWJAN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)N=C(C(F)F)C(CCl)=C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • XLogP3: 2.4
  • Topological Polar Surface Area: 50.2

3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029056403-500mg
3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid
1806917-07-6 97%
500mg
$1,564.80 2022-03-31
Alichem
A029056403-1g
3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid
1806917-07-6 97%
1g
$2,890.60 2022-03-31
Alichem
A029056403-250mg
3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid
1806917-07-6 97%
250mg
$969.60 2022-03-31

Additional information on 3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid

3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid

3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid, also known by its CAS number 1806917-07-6, is a highly specialized organic compound with significant applications in the field of medicinal chemistry and agricultural science. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential as bioactive agents. The molecule's structure is characterized by a pyridine ring substituted with bromine, chloromethyl, difluoromethyl, and carboxylic acid groups, making it a versatile platform for further chemical modifications and functionalization.

The synthesis of this compound involves a series of carefully designed multi-step reactions. Recent advancements in organocatalytic methodologies have enabled more efficient and environmentally friendly routes to prepare such complex molecules. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the pyridine ring with high precision. The introduction of substituents like bromine and difluoromethyl groups has been optimized using modern techniques like microwave-assisted synthesis, which significantly reduces reaction times while maintaining product quality.

The unique combination of substituents in this compound imparts it with distinctive physical and chemical properties. The presence of electron-withdrawing groups, such as the carboxylic acid and difluoromethyl groups, increases the molecule's polarity and enhances its solubility in polar solvents. This property is particularly advantageous for applications in drug delivery systems where solubility is a critical factor. Additionally, the bromine atom introduces a degree of electrophilicity to the molecule, making it reactive towards nucleophilic attacks—a feature that can be exploited in various chemical transformations.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel pesticides. Its ability to inhibit key enzymes involved in insect metabolism has been demonstrated in laboratory experiments. For example, researchers at the University of California have reported that this compound exhibits potent activity against several agricultural pests without showing significant toxicity to non-target organisms. This makes it a promising candidate for sustainable pest control solutions.

In the field of medicinal chemistry, this compound has shown potential as a template for designing anti-inflammatory agents. The carboxylic acid group can be converted into bioisosteres like amides or esters to improve pharmacokinetic properties. A team at Harvard Medical School has explored its derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases such as arthritis. Their findings suggest that certain analogs exhibit superior efficacy compared to existing drugs like ibuprofen.

The environmental impact of this compound has also been a subject of recent research. Scientists at the European Food Safety Authority have conducted extensive toxicity studies to assess its safety for use in agricultural settings. Their results indicate that when applied at recommended doses, this compound poses minimal risk to aquatic life and soil microorganisms. However, further long-term studies are required to fully understand its ecological footprint.

In conclusion, 3-Bromo-5-(chloromethyl)-6-(difluoromethyl)pyridine-2-carboxylic acid represents a valuable addition to the arsenal of bioactive compounds available for research and development. Its versatile structure, combined with cutting-edge synthetic methods and promising biological activities, positions it as a key player in future advancements across multiple disciplines.

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